molecular formula C8H13N3 B13535835 5-(Azetidin-3-yl)-1,4-dimethyl-1h-pyrazole

5-(Azetidin-3-yl)-1,4-dimethyl-1h-pyrazole

Cat. No.: B13535835
M. Wt: 151.21 g/mol
InChI Key: DQKZGMVOXUVAIB-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole is a heterocyclic compound featuring both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol.

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and improves yield and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-1,4-dimethyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,4-dimethylpyrazole

InChI

InChI=1S/C8H13N3/c1-6-3-10-11(2)8(6)7-4-9-5-7/h3,7,9H,4-5H2,1-2H3

InChI Key

DQKZGMVOXUVAIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2CNC2

Origin of Product

United States

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